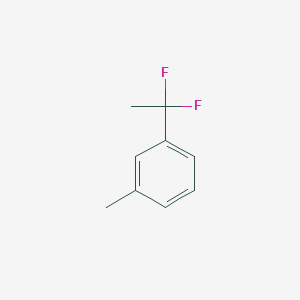

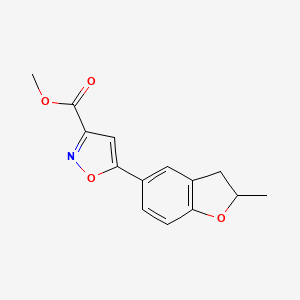

![molecular formula C10H15ClN2O2 B1419440 1-[(2-甲基呋喃-3-基)羰基]哌嗪盐酸盐 CAS No. 1193388-14-5](/img/structure/B1419440.png)

1-[(2-甲基呋喃-3-基)羰基]哌嗪盐酸盐

描述

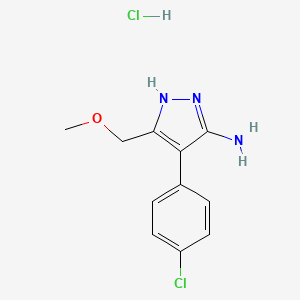

“1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride” is a chemical compound with diverse applications in scientific research. It has a molecular weight of 230.69 . The compound is typically available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(2-methyl-3-furoyl)piperazine hydrochloride . The InChI code is 1S/C10H14N2O2.ClH/c1-8-9(2-7-14-8)10(13)12-5-3-11-4-6-12;/h2,7,11H,3-6H2,1H3;1H . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 230.69 .科学研究应用

Proteomics Research

1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent in the preparation of peptide samples for mass spectrometry analysis. Its role in proteomics is crucial for understanding protein interactions, post-translational modifications, and the complex dynamics within the proteome .

Material Science

In material science, this chemical serves as a precursor in the synthesis of advanced materials. Its molecular structure allows for the creation of polymers with specific properties, such as increased durability or conductivity. Researchers can manipulate the compound to develop new materials for use in electronics, coatings, and nanotechnology applications .

Environmental Science

Environmental scientists employ 1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride in the study of environmental pollutants. Its chemical properties make it a suitable candidate for binding with certain contaminants, aiding in their identification and quantification. This is particularly valuable in the analysis of water and soil samples for ecological assessments .

Biochemistry

In biochemistry, this compound is used to investigate enzyme-catalyzed reactions. It acts as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of enzyme action. This information is vital for understanding metabolic pathways and for the development of drugs that target specific enzymes .

Pharmacology

Pharmacological research benefits from the use of 1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride as it can be a building block in the synthesis of potential therapeutic agents. Its structure is amenable to modifications that can result in new compounds with desired pharmacokinetic and pharmacodynamic properties .

Agriculture

In the agricultural sector, this compound’s derivatives are explored for their potential use as growth promoters or pesticides. Its chemical framework allows for the creation of compounds that can interact with plant or insect biology, providing new avenues for crop protection and yield enhancement .

作用机制

The mechanism of action for this compound is not specified in the available data. Its biological activities, such as antimicrobial and anticancer properties, are under investigation.

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

(2-methylfuran-3-yl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-8-9(2-7-14-8)10(13)12-5-3-11-4-6-12;/h2,7,11H,3-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJJCJWYBUOCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine](/img/structure/B1419357.png)

![Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1419363.png)

![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B1419370.png)

![1-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1419374.png)